Lipophilicity Advantage: XLogP3-AA = 3.0 vs. 2.1 for the 6-Methyl Des-Ethyl Analog
The target compound exhibits a computed XLogP3-AA of 3.0, compared to 2.1 for 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, a difference of +0.9 log units [1][2]. This increase in lipophilicity is directly attributable to the 3-ethyl substituent and is expected to enhance passive membrane permeability while remaining within the drug-like space (XLogP < 5) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid; XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP3-AA = +0.9 (43% increase in log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 0.9 log unit increase in XLogP3 can shift predicted intestinal absorption and blood-brain barrier penetration from moderate to high, directly influencing lead series prioritization in CNS and oncology programs.
- [1] PubChem CID 129967356: Computed Properties – XLogP3-AA. NCBI, U.S. National Library of Medicine. View Source
- [2] PubChem CID 329979: Computed Properties – XLogP3-AA. NCBI, U.S. National Library of Medicine. View Source
